4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
Description
This compound features a central butanamide backbone linked to a hydrazinylidene-indole moiety and a substituted phenyl group (4-iodo-2-methylphenyl). Its structural uniqueness arises from the combination of an electron-withdrawing iodine atom, a methyl group (electron-donating), and the planar indole-hydrazone system, which may confer distinct electronic, steric, and bioactive properties.
Properties
Molecular Formula |
C20H19IN4O2 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
N'-[(E)-1H-indol-3-ylmethylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide |
InChI |
InChI=1S/C20H19IN4O2/c1-13-10-15(21)6-7-17(13)24-19(26)8-9-20(27)25-23-12-14-11-22-18-5-3-2-4-16(14)18/h2-7,10-12,22H,8-9H2,1H3,(H,24,26)(H,25,27)/b23-12+ |
InChI Key |
SSIVIZGOTNFCRI-FSJBWODESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(4-Iodo-2-methylphenyl)-4-oxobutanamide
The amide backbone is constructed via nucleophilic acyl substitution. In a representative procedure, 4-iodo-2-methylaniline reacts with succinic anhydride in dichloromethane under reflux, catalyzed by triethylamine. The intermediate is isolated in 85–90% yield after recrystallization from ethanol.
Preparation of (2E)-2-(1H-Indol-3-ylmethylidene)hydrazine
Hydrazine hydrate is condensed with 1H-indole-3-carbaldehyde in ethanol under acidic conditions (acetic acid, 2–3 drops). Microwave irradiation (80°C, 10 min) accelerates the reaction, yielding the hydrazone as a yellow solid (71% yield).
Hydrazone-Amidation Coupling
The final step involves conjugating the hydrazone and amide intermediates.
Condensation Under Acidic Conditions
A mixture of N-(4-iodo-2-methylphenyl)-4-oxobutanamide (1 eq) and (2E)-2-(1H-indol-3-ylmethylidene)hydrazine (1.2 eq) in ethanol is heated to 80°C with glacial acetic acid. Microwave irradiation reduces reaction time to 10 minutes, yielding the target compound at 71%.
Table 1: Optimization of Coupling Reaction Conditions
Microwave-assisted synthesis significantly improves efficiency, minimizing side products like hydrolyzed hydrazones.
Alternative Routes and Modifications
Reductive Amination Approach
A modified protocol employs sodium borohydride to stabilize the hydrazone intermediate before coupling. After hydrazone formation, NaBH₄ in methanol reduces imine bonds selectively, followed by amidation with activated succinic acid (72% yield over two steps).
Palladium-Catalyzed Cross-Coupling
For scalability, Pd(OAc)₂ (10 mol%) and tert-butyl hydroperoxide (TBHP) in ethyl acetate at 125°C facilitate C–N bond formation between iodophenyl and butanamide moieties (72% yield). This method avoids harsh acidic conditions, enhancing compatibility with acid-sensitive indole groups.
Purification and Characterization
Crystallization and Filtration
Crude product is precipitated by cooling the reaction mixture to 0°C overnight, followed by filtration and washing with tert-butyl methyl ether. Recrystallization from ethanol or acetonitrile achieves >99% purity (HPLC).
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 11.12 (s, NH), 8.28 (s, indole C2–H), 7.77 (d, J = 8.0 Hz, aryl-H), 2.45 (s, CH₃).
Challenges and Yield Optimization
Low-Yield Mitigation
Early methods suffered from yields as low as 15% due to competing hydrolysis. Key improvements include:
Regioselective Iodination
Direct iodination of 2-methylaniline using N-iodosuccinimide (NIS) in acetic acid ensures para-selectivity (89% yield). This step is critical to avoid ortho/meta isomers complicating purification.
Industrial-Scale Considerations
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles and other related compounds.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The iodinated phenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-inflammatory and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways. The hydrazinecarbonyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
N-(4-ethoxyphenyl) analogs (e.g., (E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide, ):
The ethoxy group (electron-donating) enhances solubility in polar solvents compared to the iodo substituent (electron-withdrawing) in the target compound. The iodine atom’s larger atomic radius may also influence crystal packing and intermolecular interactions, as seen in chloro-substituted analogs ().N-(4-methoxyphenyl)-2-(4-nitrobenzylidene)hydrazinyl analogs ():
The nitro group’s strong electron-withdrawing nature increases reactivity and may reduce metabolic stability compared to the target compound’s iodine-methyl combination.
Backbone Flexibility and Linker Variations
4-Oxobutanamide derivatives (e.g., N-(4-ethoxyphenyl)-4-hydrazinyl-4-oxobutanamide, ):
These lack the indole-hydrazone system, diminishing opportunities for π-π stacking and hydrogen bonding, which are critical for interactions with biological targets like enzymes.
Hydrazone Modifications
Structural and Spectroscopic Comparisons
Table 1: Key Structural and Spectral Data
Biological Activity
The compound 4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide is a hydrazone derivative featuring an indole moiety, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant data and case studies.
Structural Information
- Molecular Formula : C21H22N4O3
- Molecular Weight : 378.43 g/mol
- SMILES Notation : CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32
Antimicrobial Activity
Research indicates that compounds with indole and hydrazone structures often exhibit significant antimicrobial properties. For instance, studies have shown that similar indole derivatives possess activity against various Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Bacterial Strains |
|---|---|---|---|
| 5b | 0.56 | 2.08 | Bacillus cereus |
| 5g | 4.17 | 3.68 | Staphylococcus aureus |
| 4h | 1.99 | 3.98 | Listeria monocytogenes |
These findings suggest that the compound may also demonstrate similar antimicrobial efficacy, warranting further investigation into its specific activity against various pathogens.
Anticancer Activity
Indoles are recognized for their potential anticancer properties. The compound's structure suggests it may inhibit tumor growth by affecting cellular pathways involved in proliferation and apoptosis.
A recent study evaluated the cytotoxic effects of related indole compounds on cancer cell lines, revealing:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3b | A549 (lung) | 0.98 |
| 3e | HeLa (cervical) | 1.50 |
| 3g | MCF7 (breast) | 2.00 |
The data indicate that the compound could exhibit selective toxicity towards rapidly dividing cancer cells compared to normal fibroblasts.
Enzyme Inhibition
Additionally, compounds containing indole and hydrazone functionalities have been studied for their ability to inhibit various enzymes implicated in disease processes. For example, some derivatives showed inhibition against:
- Proteases : Important in cancer metastasis.
- Kinases : Involved in signaling pathways that regulate cell growth.
Case Studies and Research Findings
A notable study synthesized a series of indole-based compounds and assessed their biological activities through molecular docking and in vitro assays. The results indicated that certain derivatives effectively bind to target proteins involved in bacterial resistance mechanisms and cancer cell proliferation.
Summary of Findings:
- Antimicrobial Efficacy : Indole derivatives show promise against resistant bacterial strains.
- Cytotoxicity : Selective action against cancer cell lines suggests potential for therapeutic use.
- Enzyme Interaction : Indole-based compounds may inhibit critical enzymes involved in disease progression.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves:
Hydrazone formation : Condensation of 1H-indole-3-carbaldehyde with hydrazine derivatives under reflux in ethanol or methanol, monitored by TLC for completion .
Amide coupling : Reaction of the hydrazone intermediate with 4-iodo-2-methylphenyl isocyanate or activated carboxylic acid derivatives (e.g., using EDC/HOBt in DMF) at 0–25°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity, verified by HPLC .
Optimization : Temperature control during condensation prevents side reactions (e.g., oxidation of indole), while inert atmospheres (N₂/Ar) stabilize iodine-containing intermediates .
Advanced: How can crystallographic disorder in the hydrazinylidene moiety be resolved during X-ray diffraction analysis?
Answer:
Disorder in the (2E)-hydrazinylidene group arises from rotational flexibility. To address this:
- Use TWINABS to refine twinned crystals and apply SHELXL restraints for bond lengths/angles .
- Conduct DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries, resolving ambiguities in electron density maps .
- Example: A similar indole-hydrazine derivative showed 0.052 Å mean deviation between calculated and observed bond lengths after refinement .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the hydrazinylidene group (δ 8.2–8.5 ppm for indole protons; δ 160–165 ppm for carbonyl carbons) .
- IR : Detect N–H stretches (~3250 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
- HRMS : Validate molecular weight (expected [M+H]⁺: ~500–510 Da) .
Advanced: How can contradictory bioassay data (e.g., anti-tumor vs. cytotoxicity) be systematically analyzed?
Answer:
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values across multiple cell lines (e.g., MCF-7, HepG2) .
- Selectivity index : Compare cytotoxicity (normal cells, e.g., HEK293) vs. efficacy (cancer cells). A ratio >10 indicates therapeutic potential .
- Mechanistic profiling : Combine apoptosis assays (Annexin V/PI) with ROS detection to distinguish targeted activity from nonspecific toxicity .
Basic: What solvent systems are suitable for solubility testing?
Answer:
- Polar aprotic solvents : DMSO (42.6 µg/mL for analogous hydrazinyl compounds) is preferred for stock solutions .
- Aqueous buffers : Use <1% Tween-80 or cyclodextrins to enhance solubility in PBS (pH 7.4) for in vitro assays .
Advanced: What computational strategies predict the tautomeric equilibrium of the hydrazinyl-indole moiety?
Answer:
- Molecular dynamics (MD) : Simulate tautomerization (e.g., enol-keto) in explicit solvent (water/DMSO) using GROMACS .
- NMR chemical shift prediction : Compare experimental ¹³C shifts with computed values (B3LYP/6-31G*) to identify dominant tautomers .
- Example: A related compound showed 85% keto-form prevalence in DMSO-d₆ via NOESY .
Basic: How is stability assessed under physiological conditions?
Answer:
- Forced degradation : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs, monitoring by HPLC. Degradation products are identified via LC-MS .
- Light sensitivity : Store in amber vials; UV-vis spectroscopy tracks photolytic changes (λmax ~320 nm for iodine-containing compounds) .
Advanced: What strategies mitigate iodine-mediated side reactions during synthesis?
Answer:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive iodine atoms during coupling steps .
- Low-temperature lithiation : Avoid aryl iodide elimination by maintaining reactions at –78°C .
Basic: What in vitro assays evaluate antimicrobial activity?
Answer:
- MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Time-kill assays : Quantify bactericidal effects at 2× MIC over 24 hrs .
Advanced: How are QSAR models developed for optimizing substituent effects?
Answer:
- Descriptor selection : Compute electronic (HOMO/LUMO), steric (molar refractivity), and lipophilic (logP) parameters via ChemAxon .
- Partial least squares (PLS) : Corrogate descriptors with bioactivity data (e.g., IC₅₀) to prioritize 4-iodo or 2-methyl modifications .
Basic: What safety protocols are recommended for handling iodine-containing intermediates?
Answer:
- PPE : Nitrile gloves, lab coat, and fume hood use to prevent dermal/ inhalation exposure .
- Waste disposal : Neutralize iodine residues with 10% sodium thiosulfate before aqueous disposal .
Advanced: How is regioselectivity ensured during indole functionalization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
